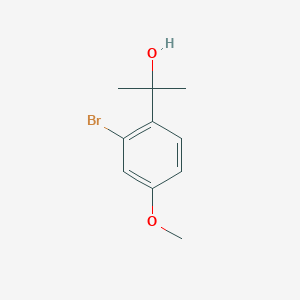

2-(2-bromo-4-methoxyphenyl)propan-2-ol

Description

Contextualization within Substituted Propan-2-ol Chemistry

Propan-2-ol, commonly known as isopropyl alcohol, is a secondary alcohol, meaning the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. geeksforgeeks.orgcollegedunia.com The chemistry of propan-2-ol and its derivatives is a fundamental topic in organic chemistry. Reactions involving this alcohol include oxidation to form a ketone (acetone), dehydration to yield propene, and substitution reactions where the hydroxyl group is replaced. geeksforgeeks.orgnagwa.com

When the central carbon of propan-2-ol is bonded to an aromatic ring, as in the case of 2-(2-bromo-4-methoxyphenyl)propan-2-ol, the resulting molecule is classified as a tertiary alcohol. guidechem.comvedantu.com This classification is crucial as it dictates the compound's reactivity. Unlike primary or secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions. geeksforgeeks.org However, they readily undergo nucleophilic substitution and elimination reactions, typically under acidic conditions, due to the stability of the resulting tertiary carbocation intermediate.

| Property | Propan-2-ol | 2-(4-methoxyphenyl)propan-2-ol |

|---|---|---|

| CAS Number | 67-63-0 | 7428-99-1 |

| Molecular Formula | C₃H₈O | C₁₀H₁₄O₂ aromalake.com |

| Molar Mass | 60.1 g/mol chemicals.co.uk | 166.22 g/mol aromalake.com |

| Alcohol Type | Secondary chemicals.co.uk | Tertiary guidechem.com |

| Boiling Point | 82.6 °C chemicals.co.uk | Data not widely available |

| Typical Oxidation Product | Propanone (Ketone) geeksforgeeks.org | Resistant to oxidation |

Significance of Brominated and Methoxylated Aromatic Alcohols in Synthetic Organic Chemistry

The synthetic utility of this compound is derived from the specific combination of its functional groups: the bromine atom and the methoxy (B1213986) group on the aromatic ring.

Brominated Aromatic Compounds: Aryl bromides, or aromatic compounds containing a bromine atom, are exceptionally useful intermediates in organic synthesis. nih.gov The bromine atom is an excellent leaving group and serves as a versatile "handle" for constructing more complex molecules. researchgate.net Brominated aromatics are key precursors for organometallic reagents, such as Grignard and organolithium reagents. nih.gov Furthermore, they are extensively used in transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making aryl bromides indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netfiveable.me

Methoxylated Aromatic Compounds: The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution. nih.gov Its presence influences the regioselectivity of reactions, directing incoming electrophiles primarily to the ortho and para positions relative to itself. nih.gov The methoxy group is a common feature in a vast number of natural products and biologically active molecules. researchgate.netprotocols.io In synthetic chemistry, it can also function as a protecting group for a more reactive phenol (B47542) (hydroxyl) group, as it can be cleaved under specific reaction conditions to reveal the hydroxyl functionality. organic-chemistry.org

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

2-(2-bromo-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3 |

InChI Key |

PPWJOPXVWNSSND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)OC)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromo 4 Methoxyphenyl Propan 2 Ol and Analogues

Grignard Reagent-Mediated Approaches

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds, making them a cornerstone in the synthesis of alcohols. mnstate.eduacs.org

Nucleophilic Addition to Carbonyl Precursors

The most direct route to 2-(2-bromo-4-methoxyphenyl)propan-2-ol involves the nucleophilic addition of a Grignard reagent to a suitable carbonyl compound. libretexts.orgmasterorganicchemistry.com This reaction typically proceeds by treating an alkyl or aryl halide with magnesium metal in an ethereal solvent to form the Grignard reagent, which is then reacted with a ketone or ester. mnstate.edulibretexts.org

For the synthesis of the target compound, two primary retrosynthetic disconnections are possible:

Route A: Reaction of a bromophenyl Grignard reagent with a ketone. This involves the preparation of (2-bromo-4-methoxyphenyl)magnesium bromide from 1,2-dibromo-4-methoxybenzene. Subsequent reaction with acetone (B3395972) would yield the desired this compound.

Route B: Reaction of an organometallic reagent with a brominated acetophenone. For instance, reacting 2-bromo-4-methoxyacetophenone with methylmagnesium bromide would also produce the target tertiary alcohol.

An analogous reaction is the synthesis of 1-(4-methoxyphenyl)-2-methylpropan-1-ol, which is prepared from 4-methoxybenzaldehyde (B44291) and the Grignard reagent derived from 2-bromopropane. chegg.comchegg.com Similarly, 4-methylacetophenone can be reacted with Grignard reagents to form tertiary alcohols. chegg.comgoogle.com The reaction of esters with an excess of a Grignard reagent also leads to the formation of tertiary alcohols, where two identical alkyl or aryl groups from the Grignard reagent are added to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

The general mechanism for the Grignard reaction with a ketone involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol. libretexts.org

| Reactant 1 | Reactant 2 | Product |

| (2-bromo-4-methoxyphenyl)magnesium bromide | Acetone | This compound |

| 2-bromo-4-methoxyacetophenone | Methylmagnesium bromide | This compound |

| 4-methoxybenzaldehyde | Isopropylmagnesium bromide | 1-(4-methoxyphenyl)-2-methylpropan-1-ol chegg.comchegg.com |

| 4-methylacetophenone | Phenylmagnesium iodide | 1-phenyl-1-(p-tolyl)ethanol chegg.com |

| Methyl 2-bromobenzoate | Methylmagnesium iodide (excess) | 2-(2-bromophenyl)propan-2-ol |

Other Organometallic Coupling Reactions

While Grignard reactions are a primary method, other organometallic coupling reactions can be employed, particularly for the synthesis of analogues where the bromo- and methoxy- functionalities are introduced through cross-coupling strategies.

Suzuki-Miyaura Cross-Coupling in Related Bromo-Phenyl Systems

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov

In the context of synthesizing analogues of this compound, a Suzuki-Miyaura coupling could be envisioned to construct the substituted phenyl ring prior to the formation of the tertiary alcohol. For instance, a di-brominated aromatic precursor could be selectively coupled with an arylboronic acid to introduce a desired substituent.

A relevant example is the Suzuki-Miyaura cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using a Pd(PPh₃)₄ catalyst to generate novel pyrimidine (B1678525) analogues. mdpi.com Similarly, the coupling of 4-bromoanisole (B123540) with phenylboronic acid demonstrates the utility of this reaction for methoxy-substituted bromophenyl compounds. researchgate.net The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Organohalide | Organoboron Compound | Catalyst | Product |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines mdpi.com |

| 4-bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | 4-methoxybiphenyl researchgate.net |

| ortho-bromoanilines | Benzylboronic esters | CataXCium A Pd G3 | Ortho-benzylanilines nih.gov |

Enantioselective Synthesis and Kinetic Resolution Strategies for Chiral Analogues

The synthesis of chiral tertiary alcohols, which are valuable building blocks in pharmaceuticals and natural products, presents a significant challenge. acs.orgrsc.org Two primary strategies for obtaining enantiomerically pure or enriched tertiary alcohols are enantioselective synthesis and the kinetic resolution of racemic mixtures.

Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-mediated acylations)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the two enantiomers. scielo.br Enzyme-catalyzed kinetic resolutions are particularly attractive due to their high enantioselectivity and mild reaction conditions. nih.gov

Lipases are a class of enzymes commonly employed for the kinetic resolution of alcohols via enantioselective acylation or hydrolysis. jocpr.comresearchgate.net While highly effective for secondary alcohols, the kinetic resolution of tertiary alcohols is more challenging due to the steric hindrance around the hydroxyl group. scielo.brnih.govrsc.org However, certain lipases, such as lipase (B570770) A from Candida antarctica (CAL-A), have shown good activity and enantioselectivity towards tertiary alcohols. rsc.orgscielo.br

In a typical lipase-mediated kinetic resolution of a racemic tertiary alcohol, an acyl donor such as vinyl acetate (B1210297) is used in an organic solvent. The lipase selectively acylates one enantiomer, leaving the other unreacted. mdpi.com The acylated and unreacted alcohol can then be separated. The efficiency of the resolution is often described by the enantiomeric ratio (E). For example, mutants of an esterase from Bacillus subtilis have been used for the highly enantioselective kinetic resolution of tertiary alcohols, achieving excellent enantioselectivity (E > 100). nih.govoup.com

| Substrate | Enzyme | Acyl Donor/Solvent | Result |

| Tertiary benzyl (B1604629) bicyclic alcohols | Candida antarctica lipase A (CAL-A) | Vinyl butyrate/Heptane | High conversion (44-45%) and enantiomeric excess (96-99%) scielo.br |

| 3-phenylbut-1-yn-3-yl acetate | Esterase from Bacillus subtilis (mutant) | DMSO/Buffer | High enantioselectivity (E > 100) nih.govoup.com |

| Racemic secondary alcohols | Lipase PS | Vinyl acetate/TBME | Good enantiomeric ratio (96:4) mdpi.com |

Asymmetric Catalysis for Stereoselective Formation

Asymmetric catalysis involves the use of a chiral catalyst to stereoselectively create a chiral product from a prochiral substrate. This approach is highly efficient as a small amount of catalyst can generate a large quantity of enantiomerically enriched product.

The asymmetric addition of organometallic reagents to ketones is a powerful method for the synthesis of chiral tertiary alcohols. acs.orgnih.gov For example, chiral tridentate diamine/phenol (B47542) ligands have been developed for the highly enantioselective Grignard addition of organomagnesium reagents to ketones. nih.gov Similarly, copper(II)-bisoxazolidine complexes can catalyze the asymmetric nitroaldol reaction with trifluoromethyl ketones to produce chiral tertiary trifluoromethyl alcohols. rsc.org

Another strategy is the enantioselective cyanosilylation of ketones, which produces chiral cyanohydrins that are valuable precursors to other chiral molecules, including tertiary alcohols. chinesechemsoc.org Chiral auxiliaries, such as sulfoxides, can also be used to direct the stereoselective addition of organometallic reagents to ketones, yielding diastereomerically and enantiomerically pure tertiary alcohols. nih.gov

| Reaction | Catalyst/Ligand | Substrate | Product |

| Grignard addition | Chiral tridentate diamine/phenol ligand | Ketones | Chiral tertiary alcohols nih.gov |

| Nitroaldol reaction | Cu(II)-bisoxazolidine | Trifluoromethyl ketones | Chiral tertiary trifluoromethyl alcohols rsc.org |

| Cyanosilylation | (salen)AlCl complex | Ketones | Chiral tertiary cyanohydrins chinesechemsoc.org |

| Organometallic addition | Chiral sulfoxide (B87167) auxiliary | Ketones | Diastereomerically and enantiomerically pure tertiary alcohols nih.gov |

Derivatization from Simpler Bromophenyl/Methoxyphenyl Precursors

A versatile and convergent approach to the synthesis of this compound involves the construction of the target molecule from readily available, simpler bromophenyl or methoxyphenyl precursors. This strategy allows for the late-stage introduction of the propan-2-ol moiety, offering flexibility in the synthesis of various analogues. A plausible retrosynthetic analysis suggests that the target compound can be obtained through the reaction of a suitable organometallic reagent derived from a brominated methoxybenzene with acetone.

A key step in this synthetic sequence is the regioselective bromination of a methoxyphenyl precursor. Specifically, the ortho-bromination of para-substituted phenolic compounds is a well-established transformation. The use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can achieve selective mono-ortho-bromination of phenols with para-substituents. nih.govmdpi.com For instance, para-substituted phenols can be efficiently brominated at the ortho position in high yields. nih.gov

Following the successful ortho-bromination of a suitable methoxyphenyl precursor, the next crucial step is the formation of an organometallic reagent, typically a Grignard reagent. The reaction of an aryl bromide with magnesium metal in an ethereal solvent, such as diethyl ether, generates the corresponding arylmagnesium bromide. wisc.edu

The final step in this synthetic sequence is the reaction of the Grignard reagent with a ketone. For the synthesis of this compound, the appropriate ketone would be acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol. wisc.eduresearchgate.net

Scheme 2: Proposed Synthesis via Derivatization of a Methoxyphenyl Precursor

Table 2: Key Reactions in the Derivatization Approach

| Reaction Step | Reagents and Conditions | Product Type | Typical Yields | Reference |

|---|---|---|---|---|

| Ortho-bromination of p-substituted phenols | N-Bromosuccinimide (NBS), p-TsOH, Methanol | ortho-Brominated phenols | >86% | nih.govmdpi.com |

| Grignard reagent formation | Aryl bromide, Magnesium, Diethyl ether | Arylmagnesium bromide | Variable, often high | wisc.edu |

| Reaction with acetone | Grignard reagent, Acetone, followed by acidic workup | Tertiary alcohol | Generally good | wisc.eduresearchgate.net |

This derivatization strategy offers a practical and modular route for the synthesis of this compound and its analogues, allowing for variations in the substitution pattern of the aromatic ring by starting with appropriately substituted precursors.

Reaction Mechanisms and Pathways Involving 2 2 Bromo 4 Methoxyphenyl Propan 2 Ol

Mechanistic Insights into Functional Group Transformations of the Propan-2-ol Moiety

The propan-2-ol group is situated at a benzylic position, which significantly influences its reactivity. The proximity of the aromatic ring allows for the stabilization of reactive intermediates, such as carbocations or radicals, through resonance. chemistrysteps.com This stabilization facilitates reactions that might be less favorable for simple tertiary alcohols.

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, 2-(2-bromo-4-methoxyphenyl)propan-2-ol is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group is not bonded to any hydrogen atoms. Consequently, it is resistant to direct oxidation to a ketone under standard conditions. Strong oxidizing agents that typically convert primary and secondary benzylic alcohols to carboxylic acids, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), are ineffective in forming a carbonyl group at the tertiary position without cleaving carbon-carbon bonds. chemistrysteps.com Any reaction under harsh oxidative conditions would likely lead to the degradation of the molecule rather than the formation of a simple ketone.

The tertiary benzylic hydroxyl group can be removed through reduction pathways to yield the corresponding hydrocarbon, 2-(2-bromo-4-methoxyphenyl)propane. A common strategy involves a two-step sequence:

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol leads to the formation of a stable alkene, 2-(2-bromo-4-methoxyphenyl)prop-1-ene. This reaction proceeds readily due to the formation of a resonance-stabilized tertiary benzylic carbocation as an intermediate.

Hydrogenation: The resulting alkene can then be hydrogenated using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to saturate the double bond, yielding the final hydrocarbon product.

Alternatively, direct hydrogenolysis of the benzylic alcohol can sometimes be achieved under specific catalytic conditions, though this is often more challenging for tertiary alcohols compared to primary or secondary ones.

The tertiary benzylic alcohol of this compound can undergo nucleophilic substitution reactions. Due to the steric hindrance and the ability to form a highly stabilized tertiary benzylic carbocation, these reactions typically proceed through an Sₙ1 mechanism. chemistrysteps.comyoutube.com

Ester Formation: In the presence of a carboxylic acid and an acid catalyst, the hydroxyl group can be protonated and leave as a water molecule, forming the stable carbocation. This intermediate is then attacked by the oxygen of the carboxylic acid, and subsequent deprotonation yields the corresponding ester.

Ether Formation: Similarly, reaction with an alcohol under acidic conditions can lead to the formation of an ether via an Sₙ1 pathway.

The reactivity in these substitution reactions is significantly enhanced by the resonance stabilization of the benzylic carbocation intermediate.

Table 1: Summary of Reactions at the Propan-2-ol Moiety

| Reaction Type | Typical Reagents | Expected Outcome for this compound | Mechanistic Notes |

|---|---|---|---|

| Oxidation | KMnO₄, Na₂Cr₂O₇, CrO₃ | No reaction to form a ketone; potential for C-C bond cleavage under harsh conditions. | The tertiary carbon lacks a hydrogen atom for oxidation. chemistrysteps.com |

| Reduction | 1. H⁺ (acid), heat 2. H₂, Pd/C | Formation of 2-(2-bromo-4-methoxyphenyl)propane. | Proceeds via dehydration to an alkene intermediate, followed by hydrogenation. |

| Substitution (Esterification) | R-COOH, H⁺ | Formation of an ester. | Sₙ1 mechanism involving a resonance-stabilized tertiary benzylic carbocation. chemistrysteps.com |

| Substitution (Etherification) | R-OH, H⁺ | Formation of an ether. | Sₙ1 mechanism involving a resonance-stabilized tertiary benzylic carbocation. |

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is characteristic of aryl halides.

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally challenging. The SₙAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the methoxy (B1213986) group is electron-donating and the propan-2-ol group is weakly activating, which deactivates the ring toward nucleophilic attack. Therefore, forcing conditions such as high temperatures and pressures, or the use of a copper catalyst (as in Ullmann-type reactions), would be necessary to achieve substitution with nucleophiles like amines or alkoxides. organic-chemistry.org

The most significant and widely utilized reactions involving the bromine substituent are transition-metal-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a highly effective method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.com The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order Ar-I > Ar-Br > Ar-Cl. tcichemicals.com The reaction is tolerant of a wide variety of functional groups, making it suitable for complex molecules. The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.

Transmetalation: The organic group from the boronate compound is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. tcichemicals.com

Ullmann Reaction: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halide molecules to form a symmetrical biaryl compound. acs.org This reaction typically requires high temperatures (often above 200 °C) and a stoichiometric amount of copper powder. acs.orgnsf.gov Modern variations, often referred to as Ullmann-type reactions, utilize catalytic amounts of copper along with ligands to facilitate the coupling of aryl halides with alcohols, amines, and other nucleophiles under milder conditions. organic-chemistry.orgnih.gov The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Reactions at the Bromine Substituent

| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction (Classic) |

|---|---|---|

| Catalyst/Reagent | Palladium (Pd) complexes (catalytic) | Copper (Cu) metal (stoichiometric) acs.org |

| Coupling Partner | Organoboron compounds (e.g., boronic acids) tcichemicals.com | A second molecule of the aryl halide (for symmetrical biaryls) |

| Typical Conditions | Mild, requires a base tcichemicals.com | High temperatures (>200 °C) nsf.gov |

| Primary Product | Unsymmetrical or symmetrical biaryls and other coupled products. | Symmetrical biaryls. organic-chemistry.org |

Reactivity of the Methoxy-Substituted Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is primarily governed by the directing and activating or deactivating effects of its substituents: the methoxy (-OCH3) group, the bromo (-Br) group, and the 2-hydroxypropan-2-yl group.

The methoxy group is a strong activating group and an ortho, para-director. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the sigma complex. libretexts.orgleah4sci.com

When both an activating and a deactivating group are present on a benzene ring, the activating group's influence on the position of electrophilic attack generally predominates. pressbooks.pub Therefore, in the case of this compound, the methoxy group is expected to be the primary director of incoming electrophiles.

Electrophilic Aromatic Substitution Potentials (e.g., Friedel-Crafts)

Friedel-Crafts reactions, which include alkylation and acylation, are classic examples of electrophilic aromatic substitution (EAS). wikipedia.orgorganic-chemistry.org For this compound, the methoxy group at position 4 and the bromo group at position 2 will direct an incoming electrophile.

The directing effects of the substituents are as follows:

Methoxy group (-OCH3) at C4: Directs to its ortho positions (C3 and C5) and its para position (C1, which is already substituted).

Bromo group (-Br) at C2: Directs to its ortho position (C1 and C3) and its para position (C5).

The directing influences of the methoxy and bromo groups are cooperative, both favoring substitution at positions C3 and C5. However, the steric hindrance imposed by the bulky 2-hydroxypropan-2-yl group, which is attached to the carbon adjacent to the bromine atom, would likely disfavor electrophilic attack at the C3 position. Therefore, the most probable site for electrophilic aromatic substitution, such as a Friedel-Crafts reaction, would be the C5 position, which is ortho to the methoxy group and para to the bromo group, and is sterically less hindered.

| Position on Aromatic Ring | Influence of Methoxy Group (-OCH3 at C4) | Influence of Bromo Group (-Br at C2) | Combined Effect | Predicted Major Product Position |

| C3 | ortho (activating) | ortho (deactivating) | Favored electronically, but sterically hindered | Minor |

| C5 | ortho (activating) | para (deactivating) | Favored electronically and less sterically hindered | Major |

| C6 | meta (disfavored) | meta (disfavored) | Disfavored | Negligible |

Radical-Mediated Reaction Pathways

The potential for this compound to undergo radical-mediated reactions is less straightforward than its electrophilic substitution pathways. Many common radical reactions involving substituted benzenes, such as benzylic bromination with N-bromosuccinimide (NBS), require the presence of a benzylic hydrogen atom. masterorganicchemistry.comchemistrysteps.com The structure of this compound lacks benzylic hydrogens, as the carbon attached to the aromatic ring is a tertiary carbinol.

However, other radical pathways could potentially be initiated. For instance, tertiary benzylic alcohols have been shown to participate in certain radical reactions. researchgate.net One possibility could involve the homolytic cleavage of the C-C bond between the aromatic ring and the propan-2-ol substituent under specific conditions, such as high temperatures or photochemical initiation, to form a tertiary alkyl radical and an aryl radical. Another speculative pathway could involve the tertiary alcohol group itself. Under certain oxidative conditions, radical species could be generated. organic-chemistry.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.

The ¹H NMR spectrum of 2-(2-bromo-4-methoxyphenyl)propan-2-ol provides critical information about the electronic environment of the protons. The expected signals, based on the analysis of structurally similar compounds, are detailed below. The spectrum would typically be recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene (B151609) ring. Drawing comparisons from the related compound, 2-bromo-4-methoxyphenol, the proton ortho to the methoxy (B1213986) group and meta to the bromine (H-3) would likely appear as a doublet. The proton meta to both the methoxy and the propan-2-ol groups (H-5) would be expected to show a doublet of doublets. The proton ortho to the bromine and meta to the methoxy group (H-6) would also likely appear as a doublet.

The methoxy group (-OCH₃) protons would present as a sharp singlet, typically downfield due to the deshielding effect of the oxygen atom. The two methyl groups of the propan-2-ol moiety are equivalent and would therefore give rise to a single, strong singlet. The hydroxyl (-OH) proton also appears as a singlet, though its chemical shift can be variable and concentration-dependent.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-3 | 6.8 - 7.0 | d | ~2.5 |

| Aromatic H-5 | 6.9 - 7.1 | dd | ~8.5, ~2.5 |

| Aromatic H-6 | 7.3 - 7.5 | d | ~8.5 |

| Methoxy (-OCH₃) | ~3.8 | s | - |

| Methyl (-CH₃) x 2 | ~1.6 | s | - |

| Hydroxyl (-OH) | Variable (e.g., 2.0 - 2.5) | s | - |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The carbon atom of the propan-2-ol group bearing the hydroxyl group (C-2') would appear significantly downfield. The two equivalent methyl carbons of the propan-2-ol group would produce a single, intense signal. The carbon of the methoxy group will also have a characteristic chemical shift.

In the aromatic region, six distinct signals are anticipated. The carbon atom attached to the bromine (C-2) would be influenced by the halogen's electronegativity and heavy atom effect. The carbon atom bonded to the methoxy group (C-4) would be shifted downfield due to the oxygen's deshielding effect. The carbon atom attached to the propan-2-ol substituent (C-1) and the remaining aromatic carbons (C-3, C-5, C-6) will each have their own characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic, C-C(CH₃)₂OH) | 140 - 145 |

| C-2 (Aromatic, C-Br) | 115 - 120 |

| C-3 (Aromatic, CH) | 112 - 117 |

| C-4 (Aromatic, C-OCH₃) | 158 - 162 |

| C-5 (Aromatic, CH) | 118 - 123 |

| C-6 (Aromatic, CH) | 130 - 135 |

| C-1' (Propan-2-ol, C-OH) | 70 - 75 |

| C-2' (Propan-2-ol, CH₃) x 2 | 30 - 35 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for confirming the structural assembly.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment would establish proton-proton couplings. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons. Cross-peaks would be observed between adjacent protons on the benzene ring, for example, between H-5 and H-6, and between H-5 and H-3, thus confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HETCOR (Heteronuclear Correlation) : These heteronuclear experiments correlate directly bonded carbon and proton atoms. An HMQC or HETCOR spectrum would show cross-peaks connecting the signals of the aromatic protons (H-3, H-5, H-6) to their corresponding carbon atoms (C-3, C-5, C-6). Similarly, the methoxy protons would correlate with the methoxy carbon, and the methyl protons of the propan-2-ol group would correlate with the methyl carbons. This allows for the unambiguous assignment of the carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is a hallmark of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups would be observed as stronger bands just below 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the alcohol and the ether linkages would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the bromine atom may also give rise to a C-Br stretching vibration at lower wavenumbers, usually below 800 cm⁻¹.

Interactive Data Table: Predicted FT-IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Alcohol O-H | 3200 - 3600 | Stretching (broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Alcohol C-O | 1000 - 1200 | Stretching |

| Ether C-O | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) | Stretching |

| C-Br | 500 - 800 | Stretching |

Note: Predicted values are based on general IR correlation tables. Actual experimental values may vary.

No experimental Raman spectroscopy data for this compound is currently available in the public domain. If data were available, it would provide complementary information to the FT-IR spectrum. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for observing the aromatic ring vibrations and the C-C backbone of the propan-2-ol moiety.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb photons of specific energies, promoting electrons from lower-energy molecular orbitals to higher-energy ones. The resulting spectrum provides information about the chromophores present in the molecule and the nature of its conjugated systems.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions in this aromatic system are expected to give rise to characteristic absorption bands in the UV region. The presence of the methoxy (-OCH₃) group, an auxochrome, is anticipated to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. Conversely, the bromo (-Br) substituent may also influence the absorption spectrum through its electronic effects.

A detailed analysis of the UV-Vis spectrum would allow for the identification of π → π* transitions associated with the aromatic ring. The precise wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) are crucial parameters for characterizing the compound's electronic structure.

As of the latest literature review, specific experimental UV-Vis absorption data for this compound has not been reported. The following data table is provided as a template for such experimental findings.

Interactive Data Table: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

This table is a template awaiting experimental data. No published values are currently available.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

For this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. It would confirm the connectivity of the atoms and provide precise measurements of the carbon-carbon, carbon-oxygen, and carbon-bromine bond lengths, as well as the bond angles throughout the molecule. Furthermore, the analysis would reveal the conformation of the propan-2-ol side chain relative to the substituted phenyl ring, including the relevant torsion angles.

The crystal packing information obtained from X-ray crystallography would elucidate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the bromine atom, which govern the solid-state architecture.

Currently, there are no published reports detailing the single-crystal X-ray structure of this compound. The following tables are presented as a template for the crystallographic data and selected geometric parameters that would be obtained from such an analysis.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

This table is a template awaiting experimental data. No published values are currently available.

Interactive Data Table: Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | Data not available |

| C-O (methoxy) | Data not available |

| C-O (hydroxyl) | Data not available |

| C-C-O (hydroxyl) | Data not available |

| C-C-C (phenyl) | Data not available |

This table is a template awaiting experimental data. No published values are currently available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2-(2-bromo-4-methoxyphenyl)propan-2-ol. These theoretical approaches provide insights that complement experimental data, which is not extensively available for this specific compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. While specific studies on this exact molecule are not prevalent, the methodology is widely applied to similar aromatic compounds. researchgate.net The electronic structure, including the distribution of electrons and molecular orbitals, can also be elucidated through DFT calculations.

Basis Set Selection and Methodological Considerations (e.g., B3LYP, 6-31G(d,p), 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT.

Basis sets are sets of mathematical functions used to represent the electronic wavefunctions. Common choices include Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p). The "d,p" indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, allowing for more flexibility in describing the electron distribution. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing weakly bound electrons and anions. The selection of a larger basis set like 6-311++G(d,p) generally leads to more accurate results, albeit at a higher computational cost. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. These different arrangements, or conformers, can have different energies. By systematically rotating key dihedral angles, such as those involving the propan-2-ol group and the phenyl ring, a potential energy surface (PES) can be generated. The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of low-energy conformers (local minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electrostatic potential on the electron density surface. Different colors are used to indicate regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential, which are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, and the bromine atom, making them potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions involved in chemical reactions. researchgate.net

Predicted Spectroscopic Properties and Comparison with Experimental Data (e.g., IR, UV-Vis, NMR)

Computational methods can predict various spectroscopic properties of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. These predicted spectra can help in the assignment of experimental IR bands to specific vibrational modes of the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net These theoretical values can be compared with experimental data to aid in the structural elucidation of the compound.

Research on this compound Inconclusive on Specific Physicochemical Properties

Initial investigations into the theoretical and computational chemistry of this compound have not yielded specific data regarding its nonlinear optical (NLO) properties or thermodynamic characteristics such as Gibbs Free Energy.

Extensive searches for dedicated studies on the nonlinear optical behavior of this compound have not returned any specific findings. Consequently, there is no available data to report on its hyperpolarizability, second-harmonic generation, or other NLO phenomena.

Similarly, calculations or experimental data concerning the thermodynamic properties of this specific compound are not presently available in the surveyed literature. This includes the absence of information on its Gibbs Free Energy, a key measure of thermodynamic potential.

Further theoretical and computational studies are required to elucidate these specific physicochemical characteristics of this compound.

Derivatization and Functionalization Strategies for Advanced Materials and Intermediates

Esterification and Etherification of the Hydroxyl Group

The tertiary hydroxyl group in 2-(2-bromo-4-methoxyphenyl)propan-2-ol is a key site for derivatization, although its sterically hindered nature requires carefully chosen reaction conditions to achieve efficient esterification and etherification.

Esterification:

Direct esterification of tertiary alcohols with carboxylic acids is often challenging due to steric hindrance and the potential for elimination side reactions. More effective methods typically involve the use of more reactive acylating agents such as acid anhydrides or acyl chlorides in the presence of a suitable base. For instance, the reaction of this compound with acetic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or a tertiary amine can yield the corresponding acetate (B1210297) ester. The use of enzymatic catalysis, for example with lipases, in non-aqueous media also presents a mild and selective alternative for the esterification of sterically hindered alcohols. medcraveonline.com

Table 1: Representative Esterification Reactions of this compound

| Acylating Agent | Catalyst/Base | Solvent | Product |

| Acetic Anhydride | Pyridine | Dichloromethane | 2-(2-bromo-4-methoxyphenyl)propan-2-yl acetate |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 2-(2-bromo-4-methoxyphenyl)propan-2-yl benzoate |

| Propionic Anhydride | 4-DMAP | Acetonitrile | 2-(2-bromo-4-methoxyphenyl)propan-2-yl propionate |

Etherification:

The Williamson ether synthesis, a classical method for forming ethers, can be adapted for the etherification of this compound. This involves the deprotonation of the tertiary alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with a primary alkyl halide. It is crucial to use a primary alkyl halide to minimize competing elimination reactions, which are prevalent with secondary and tertiary halides. brainly.com More recent methods, such as visible-light photoredox catalysis, offer milder conditions for the formation of C-O bonds and can be applicable to sterically hindered alcohols. nih.gov

Table 2: Representative Etherification Reactions of this compound

| Alkylating Agent | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 1-bromo-2-(2-methoxypropan-2-yl)-4-methoxybenzene |

| Ethyl Bromide | Potassium tert-butoxide | Dimethylformamide | 1-bromo-2-(2-ethoxypropan-2-yl)-4-methoxybenzene |

| Benzyl (B1604629) Bromide | Sodium Hydride | Tetrahydrofuran | 1-bromo-2-(2-(benzyloxy)propan-2-yl)-4-methoxybenzene |

Modification of the Bromo-Substituent through Coupling Reactions

The bromo-substituent on the aromatic ring is a versatile handle for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Coupling Reactions:

The Suzuki-Miyaura coupling is a powerful method for forming a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. illinois.edumdpi.comfrontiersin.orgrsc.org This reaction is highly tolerant of various functional groups and can be used to introduce a wide array of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring.

Table 3: Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)propan-2-ol |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 2-(4'-methoxy-4-methyl-[1,1'-biphenyl]-2-yl)propan-2-ol |

| Thiophene-2-boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 2-(4-methoxy-2-(thiophen-2-yl)phenyl)propan-2-ol |

Carbon-Heteroatom Coupling Reactions:

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgnih.govreddit.comrug.nl This reaction allows for the coupling of the aryl bromide with a variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles, catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand. This strategy is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.

Table 4: Buchwald-Hartwig Amination of this compound

| Amine | Palladium Catalyst | Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4-(2-(2-hydroxypropan-2-yl)-5-methoxyphenyl)morpholine |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 2-(4-methoxy-2-(phenylamino)phenyl)propan-2-ol |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 2-(2-(benzylamino)-4-methoxyphenyl)propan-2-ol |

Functionalization of the Aromatic Ring

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the ortho-para directing methoxy (B1213986) group and the ortho-para directing (though deactivating) bromo and alkyl groups—will influence the position of the incoming electrophile.

Nitration and Halogenation:

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. The position of nitration will be directed by the existing substituents. Similarly, further halogenation, for instance with bromine in the presence of a Lewis acid catalyst, can introduce an additional halogen atom onto the ring.

Table 5: Electrophilic Aromatic Substitution on the this compound Scaffold

| Reaction | Reagents | Conditions | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 0 °C to rt | 2-(2-bromo-4-methoxy-5-nitrophenyl)propan-2-ol |

| Bromination | Br₂, FeBr₃ | Dichloromethane, rt | 2-(2,5-dibromo-4-methoxyphenyl)propan-2-ol |

Synthesis of Complex Molecular Architectures Utilizing the this compound Scaffold

The derivatized forms of this compound serve as versatile intermediates in the synthesis of more complex and biologically active molecules. The strategic combination of the functionalization methods described above allows for the construction of intricate molecular frameworks. For instance, a Suzuki-Miyaura coupling followed by an intramolecular cyclization could lead to the formation of novel heterocyclic systems. The application of this scaffold is particularly relevant in the field of medicinal chemistry for the development of new pharmaceutical agents. mdpi.com

Table 6: Multi-step Synthesis Example Utilizing the Scaffold

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)propan-2-ol |

| 2 | Dehydration/Cyclization | H₂SO₄ (conc.), Heat | 9,9-dimethyl-7-methoxy-9H-fluorene |

Role As a Precursor in Complex Organic Synthesis

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

There is no specific information available in the reviewed literature detailing the use of 2-(2-bromo-4-methoxyphenyl)propan-2-ol as an intermediate in the synthesis of pharmacologically relevant scaffolds.

Building Block for Polyaromatic Systems or Biphenyl (B1667301) Derivatives

While the synthesis of biphenyl derivatives is a broad area of research, no specific examples were found that utilize this compound as a starting material or key building block. rsc.org

Precursor in the Development of Advanced Organic Materials

The role of this compound as a precursor for advanced organic materials is not documented in the available scientific literature.

Future Research Trajectories and Methodological Advancements

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

One promising avenue is the optimization of the Grignard reaction itself. Traditional synthesis would likely involve the reaction of methylmagnesium bromide with 2-bromo-4-methoxyacetophenone. quora.comlibretexts.org Innovations in this area could focus on the use of additives to minimize side reactions, such as enolization or reduction, thereby increasing the purity and yield of the desired tertiary alcohol. organic-chemistry.org

Another area of exploration is the development of alternative synthetic strategies that may offer advantages in terms of starting material availability or reaction conditions. The Friedel-Crafts alkylation, a fundamental reaction for attaching substituents to aromatic rings, could be adapted for this purpose, although controlling regioselectivity and avoiding rearrangements would be significant challenges to overcome. wikipedia.orgmt.comyoutube.com More advanced and elegant strategies, such as the desymmetric reduction of appropriately substituted malonic esters, could also be investigated to produce not only the target molecule but also to control its stereochemistry, should chiral variants be of interest. nih.gov

The development of novel synthetic routes is a continuous effort in medicinal chemistry and materials science, as efficient and scalable syntheses are crucial for the practical application of new compounds. hilarispublisher.comnih.gov A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for 2-(2-bromo-4-methoxyphenyl)propan-2-ol

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Grignard Reaction | 2-bromo-4-methoxyacetophenone, Methylmagnesium bromide | High reliability, Readily available starting materials | Requires anhydrous conditions, Potential for side reactions |

| Friedel-Crafts Alkylation | 1-bromo-3-methoxybenzene, Propylene oxide (or similar) | Utilizes common starting materials | Poor regioselectivity, Risk of polyalkylation and rearrangement |

| Desymmetric Reduction | Substituted malonic esters | Potential for enantioselective synthesis | More complex multi-step synthesis |

Development of Green Chemistry Approaches in Synthesis and Derivatization

In line with the growing emphasis on sustainable chemical manufacturing, the integration of green chemistry principles into the synthesis and derivatization of this compound is a critical future direction. pnas.org This involves the use of environmentally benign reagents, solvents, and catalysts, as well as the design of processes that minimize waste and energy consumption.

For the bromination step in the synthesis of precursors, greener alternatives to elemental bromine are highly desirable. acs.org This includes the in-situ generation of bromine from less hazardous sources or the use of solid catalysts like Fe2O3/zeolite which can be easily recovered and recycled. acs.orgrsc.orgrsc.org Such methods not only improve safety but also reduce the environmental impact of the synthesis. acsgcipr.org

In the synthesis of the alcohol moiety, biocatalysis presents an attractive green alternative. The use of plant-derived enzymes or whole-cell systems for the reduction of ketones to alcohols can proceed in aqueous media under mild conditions, avoiding the need for harsh reducing agents and organic solvents. researchgate.net Furthermore, solvent-free synthetic methods, where reactions are carried out in the solid state or with minimal solvent, are another promising green approach. nih.govcmu.edu A summary of potential green chemistry approaches is provided in Table 2.

Table 2: Potential Green Chemistry Approaches

| Synthetic Step | Conventional Method | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Aromatic Bromination | Liquid Bromine | In-situ generation from NaBr/NaOCl, Catalytic bromination | Avoids handling of hazardous Br2, Reduces waste |

| Alcohol Synthesis | Grignard reaction in organic solvent | Biocatalytic reduction, Solvent-free synthesis | Use of renewable catalysts, Reduces solvent waste |

Application of Advanced Computational Methodologies for Predictive Modeling

Advanced computational methodologies, particularly Density Functional Theory (DFT) and machine learning, are poised to play a significant role in understanding and predicting the properties and reactivity of this compound. rsc.orgnih.gov These tools can provide valuable insights that can guide experimental work, saving time and resources.

One key application is the prediction of regioselectivity in electrophilic aromatic substitution reactions, such as the bromination of the starting material. acs.orgacs.orgfigshare.com By calculating the energies of the possible reaction intermediates, computational models can accurately predict the most likely position of substitution on the aromatic ring. rsc.orgjte.edu.vn Machine learning models are also emerging as powerful tools for predicting the outcomes of such reactions with high accuracy. acs.orgresearchgate.net

Computational methods can also be used to model the three-dimensional structure of the compound and to study its interactions with other molecules. This is particularly relevant for understanding its potential applications in supramolecular chemistry and materials science. DFT studies can elucidate the nature and strength of non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be crucial for the design of new materials with desired properties. researchgate.netmdpi.com

Integration of the Compound into Supramolecular Chemistry and Materials Science

The molecular structure of this compound, featuring a hydroxyl group, a bromine atom, and a methoxy (B1213986) group on an aromatic ring, makes it an interesting candidate for applications in supramolecular chemistry and materials science. These functional groups provide sites for non-covalent interactions, which can be exploited to build larger, self-assembled structures.

Brominated phenols are known to be valuable building blocks in the synthesis of a wide range of materials, including polymers, agrochemicals, and pharmaceuticals. ontosight.airsc.orgresearchgate.net The bromine atom can be readily transformed into other functional groups via cross-coupling reactions, allowing for the facile diversification of the molecular structure.

Furthermore, the presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the oxygen atoms of the hydroxyl and methoxy groups) suggests that this compound could participate in the formation of intricate hydrogen-bonded networks, a cornerstone of crystal engineering and supramolecular chemistry. The study of related brominated phenol (B47542) derivatives has revealed interesting solid-state properties such as polymorphism and thermochromism, which are highly sought after in the field of smart materials. nih.gov The potential for this compound to form self-assembled monolayers on surfaces or to be incorporated into liquid crystalline phases also warrants investigation.

Q & A

Q. What are the primary synthetic routes for 2-(2-bromo-4-methoxyphenyl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and reduction steps. For example:

- Bromination : React 4-methoxyphenylpropan-2-ol with bromine under controlled conditions to introduce the bromine atom at the ortho position.

- Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation to reduce intermediates like ketones or esters to the final alcohol product .

- Purification : Distillation or crystallization is critical for achieving >95% purity. Reaction optimization may include adjusting temperature (e.g., -78°C for selectivity in bromination) and solvent polarity (e.g., THF for better solubility of intermediates) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃) and bromine-induced deshielding in aromatic protons (δ ~7.2–7.8 ppm).

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 245/247 (M+H⁺) confirm the molecular formula C₁₀H₁₂BrO₂.

- X-ray Crystallography : Resolves conformational features, such as dihedral angles between aromatic rings (e.g., ~8–10° in biphenyl analogs) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to chloro or fluoro analogs?

Methodological Answer: The bromine atom’s larger size and polarizability enhance electrophilic substitution rates. For example:

-

Nucleophilic Aromatic Substitution (SNAr) : Bromine’s leaving-group ability (compared to Cl/F) enables efficient substitution with amines or thiols under mild conditions (e.g., 60°C in DMF).

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids proceeds faster with bromine than chlorine (Pd(PPh₃)₄, K₂CO₃, 80°C) .

-

Comparative Data :

Halogen Reaction Rate (SNAr) Boiling Point (°C) Br 1.0 (reference) 198–200 Cl 0.65 175–178 F 0.25 162–165 Data derived from halogenated phenylpropanol analogs .

Q. What computational methods predict the compound’s conformational stability and intermolecular interactions?

Methodological Answer:

- DFT Calculations : Gaussian 09 with B3LYP/6-31+G(d) basis sets optimize geometry and calculate torsional angles. For biphenyl derivatives, gas-phase DFT predicts ~39° dihedral angles, while crystallography shows ~8–10° due to packing forces .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) model hydrogen-bonding interactions (e.g., hydroxyl group with water: ΔG ~-2.5 kcal/mol).

- Docking Studies : AutoDock Vina assesses binding to cytochrome P450 enzymes (binding affinity < -7.0 kcal/mol), relevant for metabolic stability predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.

- Metabolic Stability Assays : Use liver microsomes (human/rat) with LC-MS/MS to quantify degradation rates (t₁/₂ > 30 min suggests suitability for in vivo studies).

- Orthogonal Validation : Pair enzymatic inhibition assays (e.g., COX-2 inhibition) with siRNA knockdown to confirm target specificity .

Q. What strategies improve the compound’s crystallinity for structural studies?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., hexane/acetone) to induce slow crystallization. For biphenyl analogs, chloroform yields crystals with 0.5 Å resolution .

- Additive Engineering : Add 1% ethyl acetate to reduce nucleation density.

- Temperature Gradients : Cool from 50°C to 4°C at 0.1°C/min to form larger single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.